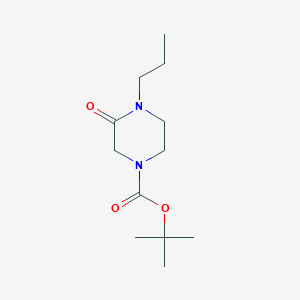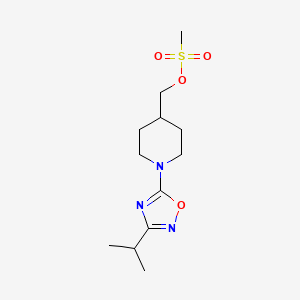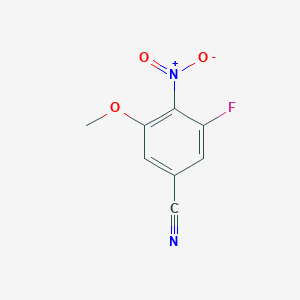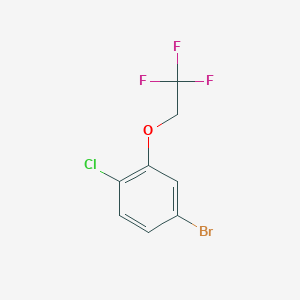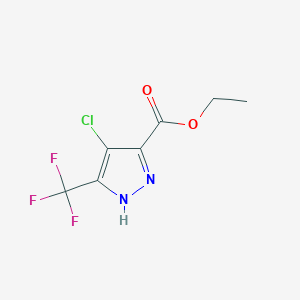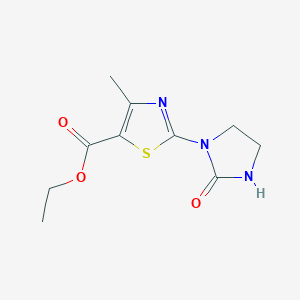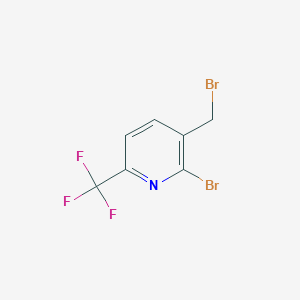
2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid” is a chemical compound with the molecular formula C11H8F4O2 . It has a molecular weight of 248.17 g/mol . The compound is also known by other names such as “(E)-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” and "3-(2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl)acrylic acid" .
Synthesis Analysis
An improved synthesis of a similar compound, “2‘-deoxy-2‘-fluoro-5-methyl-4‘-thioarabinouridine (4‘S-FMAU)” is described in a study . The study mentions that the participation of the 3‘- O -benzoyl protecting group in the thiosugar precursor influenced the stereochemistry of the N-glycosylation reaction in nonpolar solvents .
Molecular Structure Analysis
The compound has a complex structure with multiple Fluorine (F) atoms attached to the carbon © backbone . The InChI representation of the compound is "InChI=1S/C11H8F4O2/c1-6-4-7 (2-3-10 (16)17)9 (12)5-8 (6)11 (13,14)15/h2-5H,1H3, (H,16,17)/b3-2+" .
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 37.3 Ų . It has a rotatable bond count of 2 . The exact mass of the compound is 248.04604214 g/mol .
Applications De Recherche Scientifique
Pharmaceutical Research: Antiviral Agents
This compound’s derivatives have been explored for their antiviral properties. For instance, indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . The presence of fluorine atoms can enhance the biological activity due to their electronegativity and size, which can affect the molecular interactions with viral proteins.
Organic Synthesis: Suzuki–Miyaura Coupling
The trifluoromethyl group is a common substituent in organoboron reagents used in Suzuki–Miyaura coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, a fundamental step in synthesizing complex organic molecules, including pharmaceuticals and polymers.
Material Science: Liquid Crystalline Materials
Fluorinated aromatic compounds are key in developing novel liquid crystalline materials due to their unique electronic properties . These materials have applications in displays, sensors, and other electronic devices.
Propriétés
IUPAC Name |
2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2/c1-5-2-6(3-9(16)10(17)18)8(12)4-7(5)11(13,14)15/h2,4,9H,3,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBGVLZTPXBJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




